超酸化カリウム

概要

説明

Potassium superoxide (KO2) is a chemical compound that is known for its role in rebreathing devices due to its ability to react with carbon dioxide to produce oxygen. This property is utilized in life-support systems in submarines, space vehicles, and space suits, as well as in rebreathers for firefighters and miners . It is also the highest oxide of potassium and is paramagnetic, with a susceptibility corresponding to the formula KO2 .

Synthesis Analysis

Potassium superoxide can be synthesized through the reaction of potassium atoms with oxygen molecules. Raman spectra of potassium atoms codeposited with oxygen molecules in an argon matrix at low temperatures showed strong bands that are assigned to the superoxide fundamentals in the K+O2- molecules . This indicates the formation of potassium superoxide during such reactions.

Molecular Structure Analysis

The molecular structure of potassium superoxide has been studied using various techniques. Raman spectroscopy has revealed that the superoxide ion in KO2 has an isosceles triangular structure . X-ray data suggest that the oxygen atoms in potassium superoxide execute circular motions about the c-axis in a tetragonal lattice, which is a close analog of the Renner effect in molecules . The O-O bond length has been determined to be approximately 1.28 Å .

Chemical Reactions Analysis

Potassium superoxide is an effective oxidizing agent and reacts with various substances. It can react nearly quantitatively with carbon dioxide, which is a critical reaction for its use in life-support systems . In aqueous medium, KO2 forms superoxide anion (O2-) which can be measured by the superoxide dismutase (SOD)-inhibitable cytochrome c reduction assay . Additionally, potassium enhances the sticking probability of O2 on silver surfaces, which can lead to the formation of potassium superoxide .

Physical and Chemical Properties Analysis

The physical and chemical properties of potassium superoxide are unique and have been studied extensively. It is paramagnetic and undergoes a color change from deep orange to light cream when cooled in liquid air, which may indicate a transition from one form to another . The compound is also known to be an effective oxidizing flux for rock and ore samples when mixed with potassium hydroxide . Furthermore, potassium superoxide has been identified as a promising material for metal-air batteries due to its ability to operate through a facile one-electron redox process of O2/KO2, which offers reversible cathode reactions over the long-term .

科学的研究の応用

化学発光研究

超酸化カリウムは、化学発光、特にコエルエンテラジン類似体のスーパーオキシドアニオン誘起化学発光の研究に使用されてきました . 超酸化カリウムから生成されるスーパーオキシドアニオンは、これらの化合物の化学発光を引き起こします . この応用は、さまざまな生物学的シグナル伝達経路で重要な役割を果たす活性酸素種(ROS)の研究において特に重要です .

電荷輸送機構

超酸化カリウムは、電荷輸送機構の研究に使用されてきました . 特に、超酸化カリウムに対する第一原理計算が行われ、この化合物の電荷輸送機構が解明されています . その結果、ホールポラロンと負に帯電したカリウムイオン空孔が主な電荷担体であることが示されています .

金属空気電池

超酸化カリウムは、充電式金属空気電池の重要な構成要素です . これらの電池は、スーパーオキシド放電生成物に基づいており、O2/O2−の容易な1電子レドックスプロセスにより魅力的です . K–O2電池は、Li–O2電池システムよりも大幅に低い放電/充電電位ギャップを示したことが報告されています .

スーパーオキシドアニオン源

作用機序

Target of Action

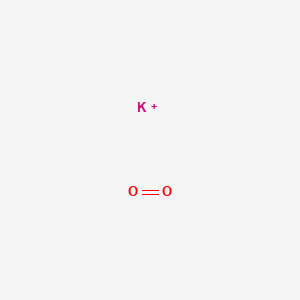

Potassium superoxide (KO2) is an inorganic compound that primarily targets oxygen and carbon dioxide in its reactions . It is a rare example of a stable salt of the superoxide anion . The compound consists of potassium cations (K+) and superoxide anions (O−2), linked by ionic bonding .

Mode of Action

Potassium superoxide acts as a source of superoxide, which is an oxidant and a nucleophile, depending on its reaction partner . Upon contact with water, it undergoes disproportionation to potassium hydroxide, oxygen, and hydrogen peroxide . It also reacts with carbon dioxide, releasing oxygen .

Biochemical Pathways

The biochemical pathways responsible for extracellular superoxide production within marine bacteria, including R. A physiological level of oxygen/nitrogen free radicals and non-radical reactive species (collectively known as ROS/RNS) is termed oxidative eustress or “good stress” and is characterized by low to mild levels of oxidants involved in the regulation of various biochemical transformations .

Pharmacokinetics

It’s known that potassium superoxide is a yellow paramagnetic solid that decomposes in moist air . It is poorly soluble in nonpolar solvents, and because it reacts with water, KO2 is often studied in organic solvents .

Result of Action

The primary result of potassium superoxide’s action is the generation of oxygen and the absorption of carbon dioxide . This property makes it useful as a CO2 scrubber, H2O dehumidifier, and O2 generator in rebreathers, spacecraft, submarines, and spacesuits .

Action Environment

The action of potassium superoxide is highly dependent on the environment. It is a yellow paramagnetic solid that decomposes in moist air . It is used in environments where oxygen generation is required and carbon dioxide needs to be scrubbed, such as in rebreathers, spacecraft, submarines, and spacesuits . Its reactivity with water and carbon dioxide means that it must be stored and used in environments where these substances can be controlled .

Safety and Hazards

Potassium superoxide may be toxic to the upper respiratory tract, skin, and eyes . Repeated or prolonged exposure to the substance can produce target organs damage . Repeated exposure of the eyes to a low level of dust can produce eye irritation . Repeated skin exposure can produce local skin destruction, or dermatitis .

将来の方向性

Potassium superoxide has attracted increasing interest as a promising energy storage device due to their significantly lower overpotentials and costs . Over the past five years, research has been focused on understanding the electrolyte chemistry, especially at the electrode/electrolyte interphase, and the electrolyte’s stability in the presence of potassium metal and superoxide .

特性

IUPAC Name |

potassium;molecular oxygen | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/K.O2/c;1-2/q+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLSKHAYBTFRDOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

KO2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

71.097 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Potassium superoxide appears as a yellowish to white solid. Mixtures with combustible material readily ignite by friction, heat, or contact with moisture. Prolonged exposure to fire or heat may cause vigorous decomposition of the material and rupturing of the container., Yellowish to white solid; [CAMEO] Yellow-green granules; [Acros Organics MSDS] | |

| Record name | POTASSIUM SUPEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1377 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium superoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16873 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

12030-88-5 | |

| Record name | POTASSIUM SUPEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1377 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium superoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012030885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium superoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.574 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Potassium dioxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YX56J6Q4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Disodium;(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;hydrate](/img/structure/B108068.png)

![Acetic acid, [4-methoxy-3-(trimethylsiloxy)phenyl]-, methyl ester](/img/structure/B108072.png)

![Trisodium;4-amino-5-oxido-7-sulfo-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B108087.png)